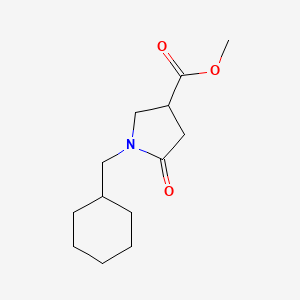

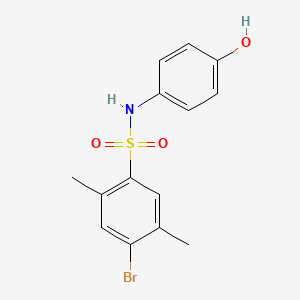

![molecular formula C14H19N B6434270 8-benzyl-8-azabicyclo[3.2.1]octane CAS No. 19079-79-9](/img/structure/B6434270.png)

8-benzyl-8-azabicyclo[3.2.1]octane

Descripción general

Descripción

8-benzyl-8-azabicyclo[3.2.1]octane is a chemical compound that is part of the family of tropane alkaloids . It is the central core of this family, which displays a wide array of interesting biological activities . It is used as an intermediate in the preparation of CCR5 receptor antagonists, antibacterial agents, and dopamine antagonists .

Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative method involves the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

This compound contains a total of 34 atoms; 19 Hydrogen atoms, 14 Carbon atoms, and 1 Nitrogen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides . These cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Aplicaciones Científicas De Investigación

Enantioselective Construction

The 8-azabicyclo[3.2.1]octane scaffold, central to tropane alkaloids, has been a focus of research due to its wide array of biological activities. This includes research on stereoselective preparation methods (S. Rodríguez et al., 2021).

Neurokinin Antagonists

1-Phenyl-8-azabicyclo[3.2.1]octane ethers have been identified as neurokinin (NK1) receptor antagonists, with potential therapeutic applications. These compounds have shown high affinity for NK1 antagonists and prolonged duration of action (Ian T. Huscroft et al., 2006).

Synthesis of Rigid Analogues

Research includes the synthesis of conformationally rigid analogues of 2-amino-adipic acid containing the 8-azabicyclo[3.2.1]octane skeleton, exploring the chemistry of these molecules (V. Kubyshkin et al., 2009).

Chiral Ring Systems

The intramolecular hydrogen abstraction reaction using N-radicals in carbohydrates has been studied, leading to the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems (C. G. Francisco et al., 2003).

Proline Analogue Synthesis

A new proline analogue with a bicyclic 8-azabicyclo[3.2.1]octane structure has been synthesized, showcasing the potential of this scaffold in molecular design (D. Casabona et al., 2007).

Sequential Oxidative Mannich Reactions

The synthesis of 8-azabicyclo[3.2.1]octanes via sequential oxidative Mannich reactions has been explored, showing a concise approach to these structures (Hanbyeol Jo et al., 2018).

Functionalized 2,8-Diheterobicyclo[3.2.1]octanes

Studies have detailed the synthesis and properties of functionalized 2,8-diheterobicyclo[3.2.1]octanes, highlighting their role in the synthesis of biologically active compounds (MariFe Flores & D. Díez, 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

The 8-benzyl-8-azabicyclo[3.2.1]octane is a core structure of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities

Mode of Action

The mode of action of 8-benzyl-8-azabicyclo[32It is known that the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[321]octane architecture . This suggests that the compound may interact with its targets in a stereoselective manner, leading to changes in the targets’ function or activity.

Biochemical Pathways

The biochemical pathways affected by 8-benzyl-8-azabicyclo[32It is known that the compound is part of the tropane alkaloids family , which are known to interact with various biochemical pathways, particularly those involved in neurological and psychiatric diseases .

Result of Action

The molecular and cellular effects of 8-benzyl-8-azabicyclo[32It is known that compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, display a wide array of interesting biological activities .

Análisis Bioquímico

Biochemical Properties

The 8-benzyl-8-azabicyclo[3.2.1]octane compound plays a crucial role in biochemical reactions .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-defined. It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

8-benzyl-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-2-5-12(6-3-1)11-15-13-7-4-8-14(15)10-9-13/h1-3,5-6,13-14H,4,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSNFUWCTULLSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(C1)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

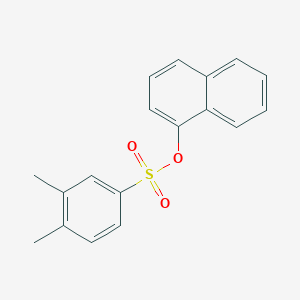

![3-[(2-fluorocyclopentyl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6434200.png)

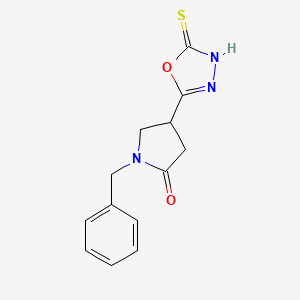

![N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carboxamide](/img/structure/B6434206.png)

![1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6434210.png)

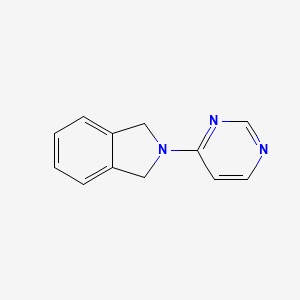

![4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434231.png)

![1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B6434260.png)

![N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B6434278.png)